molecular formula C20H32BNO2Si B8258670 1-(tert-Butyldimethylsilyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

1-(tert-Butyldimethylsilyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

Cat. No.: B8258670
M. Wt: 357.4 g/mol
InChI Key: FBDAJTMGCONROG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(tert-Butyldimethylsilyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is a complex organic compound that features both silyl and boronate ester functionalities. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Preparation Methods

The synthesis of 1-(tert-Butyldimethylsilyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole typically involves multiple steps:

    Starting Materials: The synthesis begins with indole, which is functionalized at the 6-position with a boronate ester group.

    Silylation: The indole derivative is then silylated at the 1-position using tert-butyldimethylsilyl chloride in the presence of a base such as triethylamine.

    Reaction Conditions: The reactions are generally carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and moisture interference. Solvents like tetrahydrofuran or dichloromethane are commonly used.

Industrial production methods may involve similar steps but are optimized for scale, yield, and cost-effectiveness. This often includes the use of automated reactors and continuous flow systems.

Chemical Reactions Analysis

1-(tert-Butyldimethylsilyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole undergoes various chemical reactions:

    Oxidation: The boronate ester group can be oxidized to form boronic acids using oxidizing agents like hydrogen peroxide.

    Reduction: The compound can be reduced under mild conditions to yield the corresponding boronic acid derivatives.

    Substitution: The silyl group can be substituted with other functional groups through reactions with nucleophiles.

    Coupling Reactions: The boronate ester group is particularly useful in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.

Common reagents include palladium catalysts for coupling reactions, bases like potassium carbonate, and oxidizing agents like hydrogen peroxide. Major products depend on the specific reactions but often include boronic acids, substituted indoles, and coupled products.

Scientific Research Applications

1-(tert-Butyldimethylsilyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: The compound can be used to synthesize biologically active molecules, including potential pharmaceuticals.

    Medicine: It serves as an intermediate in the synthesis of drugs and diagnostic agents.

    Industry: The compound is used in the production of advanced materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(tert-Butyldimethylsilyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole involves its ability to participate in various chemical reactions due to its silyl and boronate ester groups. These groups allow the compound to act as a nucleophile or electrophile, facilitating the formation of new bonds. The molecular targets and pathways depend on the specific reactions and applications, but generally involve interactions with other organic molecules or catalysts.

Comparison with Similar Compounds

Similar compounds include:

    1-(Tert-butyldimethylsilyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-pyrazole: Similar in structure but with a pyrazole ring instead of an indole.

    Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)piperidine-1-carboxylate: Features a piperidine ring and is used in similar coupling reactions.

    1-(Tert-butyldimethylsilyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-benzene: A benzene derivative with similar functional groups.

The uniqueness of 1-(tert-Butyldimethylsilyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole lies in its indole core, which imparts distinct electronic and steric properties, making it suitable for specific synthetic applications.

Properties

IUPAC Name

tert-butyl-dimethyl-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indol-1-yl]silane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32BNO2Si/c1-18(2,3)25(8,9)22-13-12-15-10-11-16(14-17(15)22)21-23-19(4,5)20(6,7)24-21/h10-14H,1-9H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBDAJTMGCONROG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=CN3[Si](C)(C)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32BNO2Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.